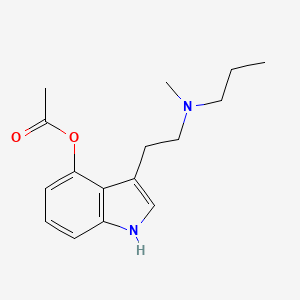

![molecular formula C24H16ClNO2 B3025969 2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)

2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol

Übersicht

Beschreibung

CAY10744 is a chemical compound known for its role as a topoisomerase II-α poison. It is formally named 2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol. This compound has shown significant potential in inhibiting topoisomerase II-α, making it a valuable agent in cancer research and treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CAY10744 umfasst mehrere Schritte, beginnend mit der Herstellung der Indeno[1,2-b]pyridin-6-ol-Kernstruktur. Die Reaktion beinhaltet typischerweise die Kondensation von 2-Chlorbenzaldehyd mit 4-Hydroxyacetophenon, gefolgt von Cyclisierung und anschließenden Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen .

Industrielle Produktionsmethoden: Die industrielle Produktion von CAY10744 würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren und kontinuierlichen Flusschemie-Techniken beinhalten, um den Prozess zu rationalisieren und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CAY10744 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in der Verbindung können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Halogenierung und andere Substitutionsreaktionen können an den aromatischen Ringen durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen erreicht werden.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Dihydroderivate.

Substitution: Halogenierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

CAY10744 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Topoisomerase II-α verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und Apoptose in verschiedenen Krebszelllinien.

Medizin: Potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere Brustkrebs.

5. Wirkmechanismus

CAY10744 übt seine Wirkung aus, indem es das Enzym Topoisomerase II-α hemmt. Dieses Enzym ist entscheidend für die DNA-Replikation und Zellteilung. Durch die Hemmung der Topoisomerase II-α induziert CAY10744 DNA-Schäden und löst Apoptose in Krebszellen aus. Die Verbindung ist selektiv für Topoisomerase II-α gegenüber Topoisomerase I, wodurch ein gezielter Ansatz zur Krebsbehandlung ermöglicht wird .

Ähnliche Verbindungen:

Etoposide: Ein weiterer Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.

Doxorubicin: Ein weit verbreitetes Chemotherapeutikum, das ebenfalls die Topoisomerase II angreift.

Mitoxantron: Ein synthetisches Anthracendion mit Topoisomerase-II-hemmender Aktivität.

Vergleich: CAY10744 ist einzigartig in seiner hohen Selektivität für Topoisomerase II-α gegenüber Topoisomerase I, was Nebeneffekte reduziert und sein therapeutisches Potenzial erhöht. Im Vergleich zu Etoposide und Doxorubicin hat CAY10744 eine höhere Wirksamkeit gezeigt, die Proliferation von Krebszellen zu hemmen und Apoptose zu induzieren .

Wirkmechanismus

CAY10744 exerts its effects by inhibiting the enzyme topoisomerase II-α. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II-α, CAY10744 induces DNA damage and triggers apoptosis in cancer cells. The compound is selective for topoisomerase II-α over topoisomerase I, providing a targeted approach to cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Etoposide: Another topoisomerase II inhibitor used in cancer therapy.

Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.

Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

Comparison: CAY10744 is unique in its high selectivity for topoisomerase II-α over topoisomerase I, which reduces off-target effects and enhances its therapeutic potential. Compared to etoposide and doxorubicin, CAY10744 has shown higher potency in inhibiting cancer cell proliferation and inducing apoptosis .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClNO2/c25-21-6-2-1-4-17(21)22-13-18(14-8-10-15(27)11-9-14)20-12-19-16(24(20)26-22)5-3-7-23(19)28/h1-11,13,27-28H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGFONFVHVRWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C3=C1C(=CC(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)